Cas no 35178-20-2 (Isopropylidenylacetyl-marmesin)

Isopropylidenylacetyl-marmesin structure
35178-20-2 structure
Product Name:Isopropylidenylacetyl-marmesin
CAS No:35178-20-2
MF:C19H20O5
MW:328.359106063843
CID:2020822
PubChem ID:4269891
Update Time:2025-07-09

Isopropylidenylacetyl-marmesin Chemical and Physical Properties

Names and Identifiers

    • (+-)-Prantschimgin
    • (-)-prantschimgin
    • 2-[1-methyl-1-(3-methyl-but-2-enoyloxy)-ethyl]-2,3-dihydro-furo[3,2-g]chromen-7-one
    • Isopropylidenylacetyl-marmesin
    • Pramchingin
    • pranchimgin
    • Prantchimgin
    • Prantschimgin
    • 3-Methyl-2-butenoic acid 1-(2,3-dihydro-7-oxo-7H-furo[3,2-g][1]benzopyran-2-yl)-1-methylethyl ester
    • 2-[(2R)-7-Oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl 3-methylbut-2-enoate
    • Prantscimgin
    • 2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yl 3-methylbut-2-enoate
    • 2-(7-oxo-2,3-dihydrouro[3,2-g]chromen-2-yl)propan-2-yl 3-methylbut-2-enoate
    • 2-(7-Oxo-3,7-dihydro-2H-furo[3,2-g]chromen-2-yl)propan-2-yl 3-methylbut-2-enoate
    • 35178-20-2
    • HY-N4178
    • ( inverted exclamation markA)-Prantschimgin
    • CS-0032325
    • SCHEMBL13337338
    • CHEBI:182094
    • DTXSID701345973
    • AKOS037515345
    • (±)-Prantschimgin
    • 2-{7-OXO-2H,3H-FURO[3,2-G]CHROMEN-2-YL}PROPAN-2-YL 3-METHYLBUT-2-ENOATE
    • DA-54447
    • KBA17820
    • Inchi: 1S/C19H20O5/c1-11(2)7-18(21)24-19(3,4)16-9-13-8-12-5-6-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3
    • InChI Key: PQCLZBCFLJVBGA-UHFFFAOYSA-N
    • SMILES: O1C2C=C3C(C=CC(=O)O3)=CC=2CC1C(C)(C)OC(/C=C(\C)/C)=O

Computed Properties

  • Exact Mass: 328.13107373 g/mol
  • Monoisotopic Mass: 328.13107373 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 585
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 61.8
  • Molecular Weight: 328.4

Experimental Properties

  • Color/Form: Powder
  • Density: 1.232±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Almost insoluble (0.014 g/l) (25 º C),

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Isopropylidenylacetyl-marmesin Suppliers

Amadis Chemical Company Limited
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(CAS:35178-20-2)Isopropylidenylacetyl-marmesin
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Pricing Information Last Updated:Friday, 30 August 2024 02:48
Price ($):550.0/173.0/249.0/375.0/865.0/1190.0
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Additional information on Isopropylidenylacetyl-marmesin

Isopropylidenylacetyl-marmesin (CAS No. 35178-20-2): A Comprehensive Overview

The compound Isopropylidenylacetyl-marmesin, identified by its CAS number 35178-20-2, is a derivative of marmesin, a naturally occurring flavonoid found in various plants. This compound has garnered significant attention in the field of pharmaceutical research due to its potential biological activities and therapeutic applications. Marmesin, in particular, has been studied for its anti-inflammatory, antioxidant, and anticancer properties, making derivatives like Isopropylidenylacetyl-marmesin promising candidates for further exploration.

In recent years, the study of flavonoids has seen remarkable advancements, with a growing body of evidence highlighting their role in modulating various cellular processes. Flavonoids are known for their ability to interact with multiple targets within biological systems, including enzymes and receptors, which contributes to their diverse pharmacological effects. Among these, marmesin has been particularly noted for its ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting proliferation. The introduction of the Isopropylidenylacetyl-marmesin moiety into the marmesin structure aims to enhance its bioavailability and improve its efficacy in therapeutic settings.

The chemical structure of Isopropylidenylacetyl-marmesin features a benzene ring substituted with hydroxyl and methoxy groups, a pyran ring connected to the benzene ring via an acetyl group, and an isopropylidene group attached to the pyran ring. This unique arrangement contributes to its distinct pharmacological profile. The presence of multiple hydroxyl groups enhances its ability to act as a potent antioxidant, neutralizing reactive oxygen species (ROS) that can damage cellular components. Additionally, the acetyl and isopropylidene groups may influence its interaction with biological targets, potentially leading to novel therapeutic effects.

Recent studies have focused on understanding the mechanisms by which Isopropylidenylacetyl-marmesin exerts its biological effects. One of the primary areas of interest has been its role in cancer therapy. Research suggests that this compound can induce apoptosis in various cancer cell lines by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2. Furthermore, it has been shown to disrupt the integrity of cancer cell membranes, leading to increased permeability and cell death. These findings make Isopropylidenylacetyl-marmesin a promising candidate for developing new anticancer drugs.

Beyond its anticancer properties, Isopropylidenylacetyl-marmesin has also been investigated for its potential in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including arthritis and cardiovascular diseases. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the activation of nuclear factor kappa B (NF-κB). This suggests that Isopropylidenylacetyl-marmesin may have therapeutic benefits in reducing inflammation and related symptoms.

The antioxidant activity of Isopropylidenylacetyl-marmesin is another area of significant interest. Oxidative stress plays a crucial role in the development of various diseases, including neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Research indicates that this compound can scavenge free radicals and protect cells from oxidative damage. This protective effect is attributed to its ability to donate electrons to ROS, thereby neutralizing their harmful effects. Additionally, it may stimulate the expression of antioxidant enzymes within cells, further enhancing their defense against oxidative stress.

In vitro studies have also explored the potential antimicrobial properties of Isopropylidenylacetyl-marmesin. Certain bacterial strains have shown resistance to conventional antibiotics, necessitating the development of novel antimicrobial agents. Preliminary research suggests that this compound can inhibit the growth of Gram-positive bacteria by disrupting bacterial cell wall synthesis. This finding opens up new avenues for developing antibiotics based on natural products like marmesin derivatives.

The pharmacokinetic properties of Isopropylidenylacetyl-marmesin are critical factors determining its therapeutic efficacy. Studies have shown that this compound exhibits good oral bioavailability and can be distributed widely throughout the body upon administration. Its metabolic pathways involve conjugation with glucuronic acid and sulfate groups, which facilitate its excretion from the body. Understanding these pharmacokinetic characteristics is essential for optimizing dosing regimens and minimizing potential side effects.

The future direction of research on Isopropylidenylacetyl-marmesin includes further clinical investigations to validate its therapeutic potential in humans. Preclinical studies have provided promising results, but additional research is needed to confirm these findings in clinical settings. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this research towards clinical trials and eventual drug development.

In conclusion, Isopropylidenylacetyl-marmesin, with its CAS number 35178-20-2, represents a fascinating derivative of marmesin with significant potential in pharmaceutical applications. Its unique chemical structure contributes to its diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. While more research is needed to fully elucidate its mechanisms of action and therapeutic potential, current findings suggest that this compound could play a crucial role in developing new treatments for various diseases.

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Amadis Chemical Company Limited
(CAS:35178-20-2)Isopropylidenylacetyl-marmesin
A1202770
Purity:99%/99%/99%/99%/99%/99%
Quantity:10mg/1mg/2mg/5mg/25mg/50mg
Price ($):550.0/173.0/249.0/375.0/865.0/1190.0
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